2-Chloro-4-iodobenzaldehyde
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Overview
Description
2-Chloro-4-iodobenzaldehyde is an organic compound with the molecular formula C7H4ClIO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with chlorine and iodine atoms, respectively
Mechanism of Action
Target of Action
2-Chloro-4-iodobenzaldehyde is a research chemical It’s worth noting that benzaldehyde derivatives are often used in the synthesis of various pharmaceuticals, suggesting potential interactions with a variety of biological targets .
Mode of Action
For instance, 4-Iodobenzaldehyde, a related compound, participates in Suzuki–Miyaura coupling reactions to produce Metal–Organic Framework catalysts .
Biochemical Pathways
For example, 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria .
Result of Action
The compound’s potential use in pharmaceutical testing suggests it may have significant biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the sequential halogenation of benzaldehyde, where the chlorine and iodine atoms are introduced through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of halogenating agents such as chlorine gas or iodine monochloride in the presence of catalysts like iron(III) chloride.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced catalysts can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It participates in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: 2-Chloro-4-iodobenzoic acid.
Reduction: 2-Chloro-4-iodobenzyl alcohol or 2-Chloro-4-iodoaniline.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-iodobenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Chlorobenzaldehyde
- 4-Iodobenzaldehyde
- 2-Bromobenzaldehyde
- 4-Chlorobenzaldehyde
Comparison: 2-Chloro-4-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity compared to its mono-substituted counterparts. The combination of these halogens allows for selective and diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-chloro-4-iodobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBKHUOGPLCQLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260810-79-4 |
Source
|
Record name | 2-chloro-4-iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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